

# Application Notes and Protocols: RU 59063

## Treatment in Xenograft Models

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### Compound of Interest

Compound Name: RU 59063

Cat. No.: B1680189

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Audience: Researchers, scientists, and drug development professionals.

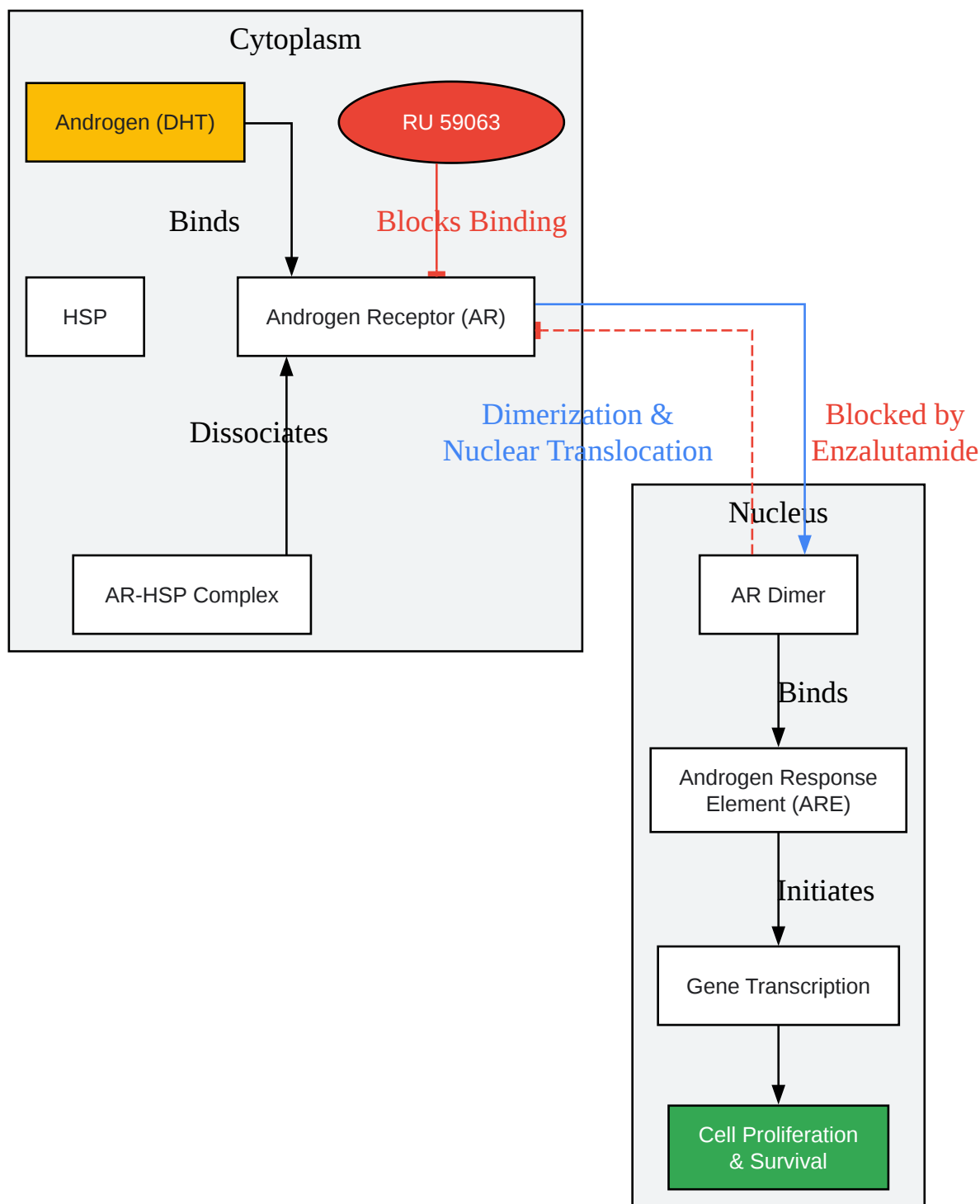
### Introduction:

**RU 59063** is a nonsteroidal androgen receptor (AR) modulator, initially identified as a potent antiandrogen.<sup>[1]</sup> It served as a foundational compound for the development of second-generation nonsteroidal antiandrogens such as enzalutamide (MDV3100) and apalutamide (ARN-509).<sup>[1][2]</sup> **RU 59063** exhibits a high binding affinity for the androgen receptor, with a reported 1,000-fold selectivity over other nuclear steroid hormone receptors.<sup>[1]</sup> Its primary mechanism of action involves the competitive inhibition of androgens from binding to the AR, thereby preventing receptor activation and the subsequent transcription of androgen-dependent genes crucial for the growth and survival of prostate cancer cells.<sup>[3][4][5]</sup> This document provides detailed application notes and protocols for the use of **RU 59063** and its analogs in xenograft models of prostate cancer.

## Mechanism of Action and Signaling Pathway

**RU 59063** and its derivatives function as androgen receptor antagonists. In prostate cancer, the binding of androgens like testosterone and dihydrotestosterone (DHT) to the AR initiates a conformational change, leading to its dissociation from heat shock proteins, dimerization, and translocation into the nucleus.<sup>[4][6]</sup> Within the nucleus, the AR complex binds to androgen response elements (AREs) on the DNA, recruiting co-regulators and initiating the transcription of target genes that promote tumor cell proliferation and survival.<sup>[4][5]</sup>

**RU 59063** competitively binds to the ligand-binding domain of the AR, preventing the binding of endogenous androgens.[3] This action inhibits the downstream signaling cascade. Second-generation antagonists derived from **RU 59063**, such as enzalutamide, further refine this mechanism by not only blocking androgen binding but also impairing AR nuclear translocation and the binding of AR to DNA.[6]



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**Caption:** Androgen Receptor signaling pathway and the inhibitory action of **RU 59063**.

## Quantitative Data from Xenograft Models

The following tables summarize the anti-tumor activity of **RU 59063** derivatives in xenograft models of prostate cancer. Data for **RU 59063** itself is limited in the available literature; therefore, data from its more clinically advanced analogs, RD162 and MDV3100 (enzalutamide), are presented.

Table 1: Effect of RD162 on LNCaP/AR Xenograft Tumor Growth

Treatment Group	Dosage	Administration Route	Duration	Outcome	Reference
Vehicle	-	Oral Gavage	28 days	Progressive Tumor Growth	<a href="#">[7]</a>
Bicalutamide	10 mg/kg/day	Oral Gavage	28 days	Mixed Response	<a href="#">[7]</a>
RD162	10 mg/kg/day	Oral Gavage	28 days	Significant Tumor Regression	<a href="#">[7]</a>

Table 2: Dose-Response of MDV3100 (91) in LNCaP Xenografts

Treatment Group	Dosage	Administration Route	Outcome	Reference
MDV3100 (91)	1 mg/kg/day	-	Minimal Effect	<a href="#">[2]</a>
MDV3100 (91)	10 mg/kg/day	-	Optimal Cytostatic Activity	<a href="#">[2]</a>

## Experimental Protocols

The following is a representative protocol for evaluating the efficacy of an antiandrogen, such as **RU 59063** or its analogs, in a prostate cancer xenograft model. This protocol is based on methodologies reported for related compounds.[\[2\]](#)[\[7\]](#)

## Cell Culture

- Cell Line: LNCaP/AR (human prostate cancer cells engineered to overexpress the androgen receptor).
- Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
- Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO<sub>2</sub>.
- Subculturing: Passage cells every 3-4 days or when they reach 80-90% confluency.

## Xenograft Model Establishment

- Animals: Male severe combined immunodeficient (SCID) or athymic nude mice, 6-8 weeks old.
- Cell Preparation: Harvest LNCaP/AR cells during the logarithmic growth phase. Resuspend cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of  $1 \times 10^7$  cells/mL.
- Implantation: Subcutaneously inject 100  $\mu$ L of the cell suspension ( $1 \times 10^6$  cells) into the flank of each mouse.
- Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width with calipers 2-3 times per week. Calculate tumor volume using the formula:  $(\text{Length} \times \text{Width}^2) / 2$ .
- Randomization: Once tumors reach a mean volume of approximately 100-150 mm<sup>3</sup>, randomize mice into treatment groups.

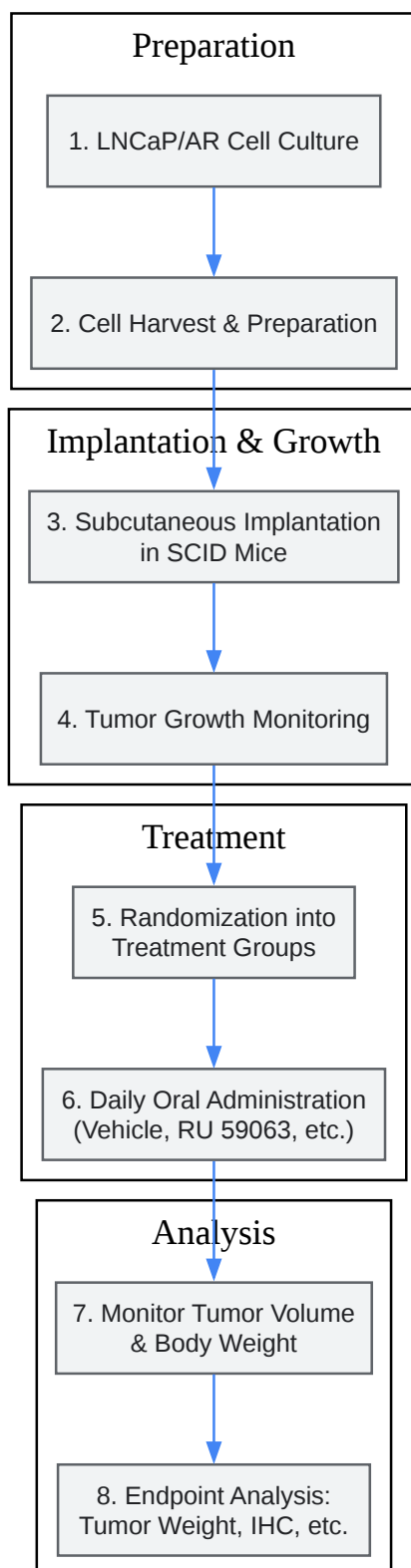
## Drug Preparation and Administration

- Vehicle: Prepare a suitable vehicle for oral gavage (e.g., a solution of 1% carboxymethylcellulose, 0.5% Tween 80, and 5% DMSO in water).
- Drug Formulation: Prepare a suspension of **RU 59063** or its analog in the vehicle at the desired concentration (e.g., 10 mg/kg).

- Administration: Administer the drug or vehicle daily via oral gavage. Monitor the body weight of the mice regularly as an indicator of toxicity.

## Endpoint Analysis

- Tumor Volume: Continue to measure tumor volume throughout the study.
- Study Termination: Euthanize mice at the end of the study (e.g., after 28 days) or when tumors reach a predetermined maximum size.
- Tissue Collection: Excise tumors and measure their final weight. A portion of the tumor can be fixed in formalin for immunohistochemistry (e.g., Ki-67 for proliferation) or snap-frozen for molecular analysis (e.g., PSA expression).



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**Caption:** Experimental workflow for a xenograft study with **RU 59063**.

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